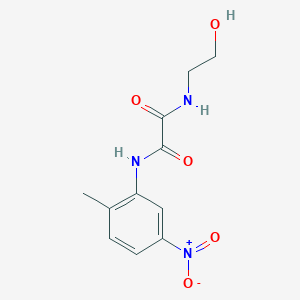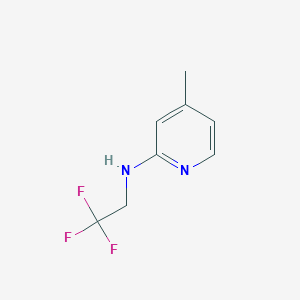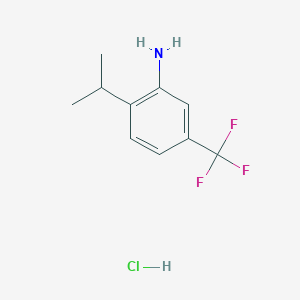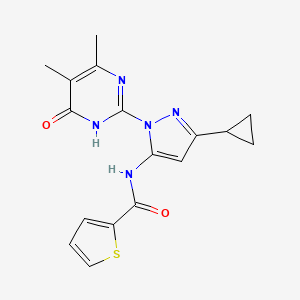
N1-(2-hydroxyethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N1-(2-hydroxyethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide” is a complex organic compound. Based on its name, it likely contains an oxalamide group (a type of amide), a 2-hydroxyethyl group (an alcohol), and a 2-methyl-5-nitrophenyl group (a nitroaromatic compound). These types of compounds often have interesting chemical properties and can be used in a variety of applications .
Molecular Structure Analysis
The molecular structure of “N1-(2-hydroxyethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide” would likely be complex due to the presence of multiple functional groups. The oxalamide group would likely contribute to the rigidity of the molecule, while the 2-hydroxyethyl and 2-methyl-5-nitrophenyl groups could potentially participate in various intermolecular interactions .Chemical Reactions Analysis
The chemical reactions of “N1-(2-hydroxyethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide” would likely be influenced by its functional groups. For example, the oxalamide group might undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of “N1-(2-hydroxyethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide” would be influenced by its molecular structure. For example, the presence of polar functional groups could increase its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Synthetic Applications
A novel synthetic approach for di- and mono-oxalamides, including compounds structurally related to N1-(2-hydroxyethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide, was developed. This method utilizes acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes, leading to the synthesis of anthranilic acid derivatives and oxalamides, demonstrating the compound's relevance in synthetic chemistry (Mamedov et al., 2016).
Chemical Sensor Development
The compound's structural motif has been utilized in the development of chemosensors. For instance, a Schiff base chemosensor for highly selective sensing of cyanide in aqueous solutions was designed using a similar nitrophenyl component. This sensor demonstrated unique selectivity toward cyanide, indicating the potential of N1-(2-hydroxyethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide derivatives in environmental monitoring and safety applications (Na et al., 2014).
Structural Studies
In a structural study, the crystal structure of a compound closely related to N1-(2-hydroxyethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide was examined, revealing the compound's conformation and interactions. This study provides insights into the structural characteristics of oxalamides, which can be crucial for understanding their reactivity and properties in various applications (Wang et al., 2016).
Material Science Applications
Compounds structurally related to N1-(2-hydroxyethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide have been explored for their potential in material science, particularly in the development of polymers with specific optical properties. For example, the synthesis and copolymerization of nitrophenyl derivatives have been studied for applications in reversible optical storage, demonstrating the utility of these compounds in advanced material technologies (Meng et al., 1996).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(2-hydroxyethyl)-N'-(2-methyl-5-nitrophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O5/c1-7-2-3-8(14(18)19)6-9(7)13-11(17)10(16)12-4-5-15/h2-3,6,15H,4-5H2,1H3,(H,12,16)(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKAQTFLLYNUUSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-hydroxyethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2674572.png)

![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide](/img/structure/B2674576.png)
![Ethyl 3-amino-3-[4-(4-nitrophenyl)piperazino]acrylate](/img/structure/B2674577.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B2674580.png)
![3-((4-methoxyphenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)propanamide](/img/structure/B2674582.png)


![N-(2-methylphenyl)-2-[[2-oxo-1-(pyridin-3-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2674589.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[2,5-bis(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2674590.png)


![(1-(6-Methoxybenzo[d]thiazol-2-yl)piperidin-3-yl)(morpholino)methanone](/img/structure/B2674593.png)